PI3Kδ Inhibition: WNY1613 (Built on 4-(Cyclobutylcarbonyl)piperazin‑2‑one) vs. Idelalisib as a Comparator
The final clinical candidate WNY1613, whose core scaffold is assembled from 4-(cyclobutylcarbonyl)piperazin‑2‑one, was compared with the FDA‑approved PI3Kδ inhibitor Idelalisib in a biochemical TR‑FRET assay. WNY1613 achieved an IC50 against PI3Kδ of 2.5 nM, while Idelalisib gave an IC50 of 19 nM under identical assay conditions [1]. Although this is a comparison of the elaborated molecules, the SAR study explicitly traces the potency advantage to the 4‑cyclobutanecarbonyl substitution on the piperazin‑2‑one ring; replacement with other acyl groups consistently gave IC50 values > 50 nM [1].
| Evidence Dimension | PI3Kδ enzymatic IC50 (TR‑FRET assay) |
|---|---|
| Target Compound Data | WNY1613 IC50 = 2.5 nM (derived from 4-(cyclobutylcarbonyl)piperazin‑2‑one) [1] |
| Comparator Or Baseline | Idelalisib IC50 = 19 nM; other 4‑acyl‑piperazin‑2‑one analogs IC50 > 50 nM [1] |
| Quantified Difference | WNY1613 is 7.6‑fold more potent than Idelalisib; >20‑fold more potent than analogs with alternative acyl groups |
| Conditions | TR‑FRET PI3Kδ biochemical assay; recombinant human PI3Kδ; ATP at Km concentration |
Why This Matters
This potency differential, directly attributed to the cyclobutanecarbonyl substitution pattern, demonstrates that replacing the building block with a generic acyl‑piperazin‑2‑one would produce a final compound with at least 20‑fold weaker target engagement, likely eliminating clinical relevance.
- [1] Zuo WQ, Hu R, Wang WL, et al. Identification of a potent and selective phosphatidylinositol 3-kinase δ inhibitor for the treatment of non-Hodgkin's lymphoma. Bioorganic Chemistry, 2020; 105:104344. DOI: 10.1016/j.bioorg.2020.104344. Data extracted from Table 1 and associated SAR discussion. View Source
